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molecular formula C13H20BrNO B8466795 N-pentyl-(5-bromo-2-methoxyphenyl) methylamine

N-pentyl-(5-bromo-2-methoxyphenyl) methylamine

Cat. No. B8466795
M. Wt: 286.21 g/mol
InChI Key: QMBDYFPOTUJWBS-UHFFFAOYSA-N
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Patent
US05807860

Procedure details

Ethyl alcohol (150 ml) and n-pentylamine (12.7 g, 0.146 mol) were added to 5-bromo-2-methoxybenzaldehyde (30.0 g, 0.14 mol), and the mixture was stirred at room temperature for 2 hours. The reaction mixture was cooled to 5° C., added with sodium borohydride (7.9 g, 0.209 mol), and then stirred at room temperature for 8 hours. The reaction mixture was added with water (50 ml) and aqueous 6N hydrochloric acid to decompose excess sodium borohydride, made alkaline with 25% aqueous sodium hydroxide, and extracted with toluene. The extract was washed with saturated brine and dried over anhydrous sodium sulfate, and then, the solvent was evaporated to give N-pentyl-(5-bromo-2-methoxyphenyl) methylamine (38.0 g).
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
12.7 g
Type
reactant
Reaction Step Five
Quantity
30 g
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:6])[CH2:2][CH2:3][CH2:4][CH3:5].[Br:7][C:8]1[CH:9]=[CH:10][C:11]([O:16][CH3:17])=[C:12]([CH:15]=1)[CH:13]=O.[BH4-].[Na+].Cl.[OH-].[Na+]>O.C(O)C>[CH2:1]([NH:6][CH2:13][C:12]1[CH:15]=[C:8]([Br:7])[CH:9]=[CH:10][C:11]=1[O:16][CH3:17])[CH2:2][CH2:3][CH2:4][CH3:5] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
12.7 g
Type
reactant
Smiles
C(CCCC)N
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)OC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 5° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCC)NCC1=C(C=CC(=C1)Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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